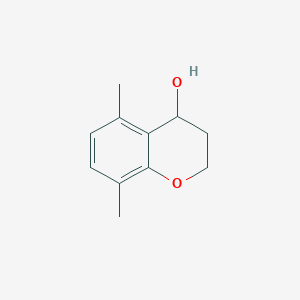

5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry

5,8-Dimethyl-3,4-dihydro-2H-chromen-4-ol serves as a building block for synthesizing more complex molecules. Its reactivity allows researchers to study various reaction mechanisms and develop new synthetic pathways. The compound's structural features facilitate its use in organic synthesis, particularly in creating derivatives with enhanced biological activities .

Biology

This compound has been investigated for its potential biological activities , including:

- Antimicrobial Activity: In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic functions.

- Anticancer Activity: Research indicates that this compound may induce apoptosis in various cancer cell lines by activating caspase pathways. It also shows potential in inhibiting tumor growth through interference with cell cycle progression .

Medicine

The compound is being explored as a potential drug candidate for various therapeutic applications due to its unique chemical properties. Notable areas of investigation include:

- Neurodegenerative Diseases: Studies suggest that the compound may exhibit inhibitory effects on enzymes related to neurodegenerative conditions, such as butyrylcholinesterase (BuChE), making it a candidate for treating diseases like Alzheimer's .

- Anti-inflammatory Properties: Its ability to modulate inflammatory pathways positions it as a potential therapeutic agent against chronic inflammatory conditions.

Case Studies and Research Findings

Case Study 1: Anticancer Potential

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound induced significant apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing novel anticancer agents.

Case Study 2: Neuroprotective Effects

Research focused on the inhibitory action of the compound on equine serum butyrylcholinesterase revealed promising results. The gem-dimethyl unit in its structure was found to enhance binding affinity to the enzyme's active site, suggesting its utility in developing treatments for Alzheimer's disease .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| β-Lapachone | Dihydrochromene | Exhibits anticancer activity; involved in redox cycling |

| Coumarin | Benzopyran | Known for anticoagulant properties; widely studied |

| 7-Hydroxycoumarin | Hydroxy-substituted coumarin | Exhibits fluorescence; used in photodynamic therapy |

| 6-Chloro-2,2-dimethylchromenol | Chlorinated derivative | Potentially enhanced biological activity due to halogen substitution |

The unique methyl substitutions at the 5 and 8 positions on the chromene ring of this compound may influence its biological activity differently than other similar compounds by affecting solubility and reactivity .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at position 4 can undergo oxidation to form a ketone. For example:

Reaction:

This compoundAcidic conditionsKMnO4,Δ5,8-Dimethyl-3,4-dihydro-2H-chromen-4-one

Conditions:

-

Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Temperature: Reflux in acidic aqueous solutions.

Outcome:

Conversion to the ketone derivative alters the compound’s solubility and electronic properties, potentially enhancing its biological activity .

Reduction Reactions

The dihydrochromene ring can undergo further reduction.

Reaction:

This compoundMeOHNaBH45,8-Dimethyl-2,3,4,5-tetrahydrochromen-4-ol

Conditions:

-

Reducing agents: Sodium borohydride (NaBH₄) in methanol.

-

Room temperature or mild heating.

Outcome:

Saturation of the pyran ring modifies conformational flexibility, which may impact interactions with biological targets.

Cyclization and Condensation Reactions

The compound participates in cyclization reactions to form fused heterocycles. For instance:

Reaction with Malononitrile:

Chromenol + MalononitrileRefluxEt3NChromene-3-carbonitrile Derivatives

Conditions:

Example Product:

2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (yield: 85%, m.p. 227–229°C) .

Propiedades

Número CAS |

51950-89-1 |

|---|---|

Fórmula molecular |

C11H14O2 |

Peso molecular |

178.23 g/mol |

Nombre IUPAC |

5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C11H14O2/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4,9,12H,5-6H2,1-2H3 |

Clave InChI |

RNWJGTPQLSTCLV-UHFFFAOYSA-N |

SMILES |

CC1=C2C(CCOC2=C(C=C1)C)O |

SMILES canónico |

CC1=C2C(CCOC2=C(C=C1)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.